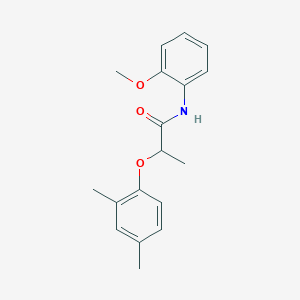![molecular formula C16H21NO4 B5513996 1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)
1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-{[2-(1,3-Benzodioxol-5-yl)-1,3-Dioxolan-4-yl]methyl}piperidine involves complex reactions that yield potent inhibitors and modulators for biochemical applications. For instance, a study on acetylcholinesterase inhibitors identified a series of derivatives with potent activity, indicating the importance of the structural framework of this compound in synthesizing biologically active molecules (Sugimoto et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-{[2-(1,3-Benzodioxol-5-yl)-1,3-Dioxolan-4-yl]methyl}piperidine has been elucidated through various spectroscopic and computational methods. For example, vibrational spectra and molecular structure determination through density functional theory and Hartree–Fock calculations reveal detailed geometric and electronic properties (Taşal et al., 2009).
Chemical Reactions and Properties
The compound's chemical behavior, including its reactions and interactions, plays a crucial role in its application potential. Studies on similar molecules show diverse reactivity patterns, indicating the complexity and versatility of these compounds in chemical reactions and biological activities (Wei et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in various environments. For instance, crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which are critical for designing compounds with specific physical characteristics (Mahesha et al., 2019).
Aplicaciones Científicas De Investigación
Piperidine Alkaloids in Plant Extracts
Piperdardine, a piperidine alkaloid closely related to the queried compound, was isolated from hexane and chloroform extracts of Piper tuberculatum var. tuberculatum. This discovery underscores the significance of piperidine alkaloids in natural product chemistry and their potential for various applications, including medicinal chemistry and drug discovery (Araújo-Júnior et al., 1997).
Pharmacological Effects of Piperidine Derivatives
Paroxetine hydrochloride, a phenylpiperidine derivative, acts as a selective serotonin reuptake inhibitor. This highlights the application of piperidine structures in developing pharmaceutical agents for treating various psychological disorders, showcasing the compound's relevance in drug design and pharmacology (Germann et al., 2013).
Synthesis and Chemical Analysis
Research into the synthesis of related compounds, such as polyfluoroalkylated heterocyclic compounds containing the methylenedioxy group, reveals the chemical versatility and application of these structures in developing new materials with potential use in industry and research (黄维垣 et al., 2010).
Modulation of Biological Receptors
A study on an experimental drug structurally similar to the queried compound showed it could facilitate glutamatergic transmission in the brain after systemic administration. This has implications for enhancing long-term potentiation and memory retention, indicating the role of such compounds in neuroscience and cognitive therapy (Staubli et al., 1994).
Nutraceutical Applications
Piperine, another compound related to the queried chemical structure, demonstrates effects on the permeability of intestinal epithelial cells. This suggests potential applications in enhancing nutrient absorption and bioavailability, relevant in nutraceutical research and dietary supplement development (Johri et al., 1992).
Propiedades
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-6-17(7-3-1)9-13-10-18-16(21-13)12-4-5-14-15(8-12)20-11-19-14/h4-5,8,13,16H,1-3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYITJUVCYIAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1,3-Benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)


![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)